1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one
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Overview
Description
1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one is an organic compound known for its unique structure and properties This compound is characterized by the presence of two bis(4-methylphenyl)amino groups attached to a central prop-2-en-1-one moiety
Preparation Methods
The synthesis of 1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-[bis(4-methylphenyl)amino]benzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product. After completion, the product is purified through recrystallization from a suitable solvent .
Chemical Reactions Analysis
1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the aromatic ring. Common reagents for these reactions include halogens and alkylating agents.
Scientific Research Applications
1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one has several scientific research applications:
Organic Electronics: The compound is used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electron-donating properties.
Materials Science: It is studied for its potential use in the development of new materials with unique optical and electronic properties.
Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one involves its interaction with specific molecular targets. In organic electronics, the compound acts as an electron donor, facilitating the transfer of electrons in devices like OLEDs and OPVs. In biological systems, it may interact with cellular components, leading to various biological effects. The exact molecular pathways involved in these interactions are still under investigation.
Comparison with Similar Compounds
1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one can be compared with other similar compounds, such as:
1,3-Bis(4-methylphenyl)prop-2-en-1-one: This compound lacks the bis(4-methylphenyl)amino groups, resulting in different electronic and optical properties.
2-((7-{4-[bis(4-methylphenyl)amino]phenyl}-2,1,3-benzothiadiazol-4-yl)methylene)propanedinitrile: This compound contains a benzothiadiazole moiety, which imparts different electronic characteristics.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
63804-61-5 |
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Molecular Formula |
C43H38N2O |
Molecular Weight |
598.8 g/mol |
IUPAC Name |
1,3-bis[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C43H38N2O/c1-31-5-18-37(19-6-31)44(38-20-7-32(2)8-21-38)41-26-13-35(14-27-41)15-30-43(46)36-16-28-42(29-17-36)45(39-22-9-33(3)10-23-39)40-24-11-34(4)12-25-40/h5-30H,1-4H3 |
InChI Key |
HJWMSGAVQBPAMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC(=O)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C |
Origin of Product |
United States |
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